1-Phenyl-3-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]urea
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Overview
Description
1-PHENYL-3-(3-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PHENYL)UREA is a complex organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
The synthesis of 1-PHENYL-3-(3-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PHENYL)UREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of phenyl isocyanate with a triazolopyridine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-PHENYL-3-(3-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PHENYL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
1-PHENYL-3-(3-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PHENYL)UREA has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 1-PHENYL-3-(3-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PHENYL)UREA involves its interaction with specific molecular targets within biological systems. It is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s triazolopyridine moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1-PHENYL-3-(3-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PHENYL)UREA can be compared with other triazolopyridine derivatives, such as:
3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine: Another related compound with a trifluoromethyl group, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H19N5O |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-phenyl-3-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]urea |
InChI |
InChI=1S/C19H19N5O/c25-19(20-15-8-2-1-3-9-15)21-16-10-6-7-14(13-16)18-23-22-17-11-4-5-12-24(17)18/h1-3,6-10,13H,4-5,11-12H2,(H2,20,21,25) |
InChI Key |
UYRRINRIIZBGGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4)C1 |
Origin of Product |
United States |
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